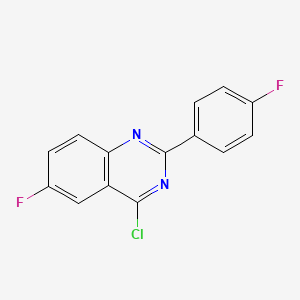

4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Description

Properties

IUPAC Name |

4-chloro-6-fluoro-2-(4-fluorophenyl)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF2N2/c15-13-11-7-10(17)5-6-12(11)18-14(19-13)8-1-3-9(16)4-2-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMDDIBFRSVJDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674253 |

Source

|

| Record name | 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-32-7 |

Source

|

| Record name | 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

The 4-chloroquinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the reactive electrophilic core for blockbuster kinase inhibitors like Gefitinib and Erlotinib. The specific derivative 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline presents unique structural elucidation challenges due to its dual-fluorine substitution pattern and the high lability of the C4-chlorine bond.

This guide provides a rigorous, multi-modal analytical framework to unequivocally confirm the structure of this molecule. It moves beyond basic characterization, integrating synthetic logic with advanced spectroscopic techniques to validate regio-integrity and purity.

Part 1: Synthetic Origin & Impurity Profiling

To accurately elucidate the structure, one must first understand the "genealogy" of the sample. The synthesis dictates the impurity profile, most notably the presence of the hydrolytic byproduct (quinazolinone).

The Synthetic Pathway

The standard industrial route involves the cyclization of 2-amino-5-fluorobenzamide with 4-fluorobenzoyl chloride, followed by chlorination.

Figure 1: Synthetic pathway highlighting the critical chlorination step and the risk of hydrolysis.

Critical Application Note: The 4-chloro substituent is a potent leaving group. Exposure to atmospheric moisture converts the target back to the Quinazolinone Intermediate. Your elucidation must prove the absence of the amide carbonyl (C=O) and the N-H proton.

Part 2: Multi-Modal Spectroscopic Elucidation

Mass Spectrometry (MS) - The Chlorine Fingerprint

Before NMR, MS provides the quickest confirmation of the halogenation state.

-

Method: LC-MS (ESI+) or GC-MS.

-

Diagnostic Feature: The Chlorine Isotope Pattern.

NMR Spectroscopy - The Gold Standard

Structural proof relies on the coupling patterns of the two distinct fluorine atoms.

Sample Preparation:

-

Solvent:

(preferred for resolution) or DMSO- -

Pre-treatment: Dry the solid in a vacuum desiccator over

to minimize hydrolysis during dissolution.

A.

NMR (Proton-Decoupled)

This is the most specific test for this molecule. You expect two distinct singlets (or multiplets if proton-coupled).

| Assignment | Approx. Shift ( | Multiplicity (Coupled) | Diagnostic Logic |

| F-6 (Quinazoline) | -110 to -115 | Multiplet (dt) | Coupled to H-5 and H-7. Deshielded by the fused N-heterocycle. |

| F-4' (Phenyl) | -105 to -110 | Multiplet (tt) | Coupled to H-3'/H-5' (ortho) and H-2'/H-6' (meta). |

B.

NMR (Proton)

The aromatic region (7.0 – 8.5 ppm) will be complex due to F-H coupling.

-

H-5 (Quinazoline): This proton is spatially close to the Chlorine at C-4 and the Nitrogen at N-1 (peri-effect).

-

Expectation: A doublet of doublets (dd) shifted significantly downfield (approx.[1] 8.2 - 8.5 ppm).

-

Coupling:

(meta) ~2.5 Hz;

-

-

H-7 & H-8: Look for complex multiplets due to overlap of H-H coupling and H-F coupling.

-

Phenyl Ring (AA'BB'X System): The 4-fluorophenyl group appears as two distinct multiplets (integrating to 2H each) characteristic of para-substitution, further split by fluorine.

C.

NMR (Carbon)

This confirms the carbon skeleton and the oxidation state of C-4.

-

C-4 (C-Cl): Look for a signal around 155-160 ppm .

-

Validation: If this peak shifts upfield to ~160-165 ppm and shows significant broadening or carbonyl character, hydrolysis has occurred.

-

-

C-F Coupling: Carbons attached directly to fluorine (C-6 and C-4') will appear as large doublets (

).

Infrared Spectroscopy (FT-IR)

A rapid pass/fail check for the C-Cl bond integrity.

-

Target Band: C-Cl stretch at 700–750 cm⁻¹ .

-

Impurity Check: The Absence of a strong C=O stretch at 1650–1680 cm⁻¹ is mandatory. If you see a carbonyl peak, your sample contains the quinazolinone starting material.

Part 3: Elucidation Logic Tree

Use this decision matrix to validate your analytical results.

Figure 2: Step-by-step decision matrix for structural confirmation.

Part 4: Application Scientist Recommendations

Handling & Stability

The 4-chloroquinazoline moiety is an activated heteroaromatic halide . It is designed to react with nucleophiles.[1][2]

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

-

Solvents: Use anhydrous solvents for all reactions. Traces of water in DMF or DMSO will rapidly hydrolyze the chloride to the hydroxyl group, killing the reactivity for subsequent

reactions. -

TLC Monitoring: When monitoring reactions, do not use protic solvents (methanol/water) in your mobile phase if possible, or run the TLC immediately, as the compound can degrade on the silica plate.

Crystallography (XRD)

If the sample is a solid, Single Crystal X-Ray Diffraction (SC-XRD) is the ultimate proof.

-

Crystal Growth: Slow evaporation from a mixture of Dichloromethane and Hexane is often effective for halogenated quinazolines.

-

Key Parameter: Verify the bond length of C4-Cl (typically ~1.73 Å) vs C4=O (typically ~1.22 Å).

References

-

Quinazoline Synthesis & Reactivity

-

Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. [1]

-

-

NMR Elucidation of Fluorinated Heterocycles

-

Chlorination Protocols (POCl3/SOCl2)

-

Wosczyk, D., et al. (2023). Optimized synthesis of 4-chloroquinazolines. Molecules. [1]

-

-

General Quinazoline Scaffold Data

Sources

The Structural and Synthetic Guide to 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Executive Summary

This technical guide provides a comprehensive analysis of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline , a critical pharmacophore in medicinal chemistry. Belonging to the quinazoline class, this molecule serves as a high-value scaffold for the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors). This document details its IUPAC nomenclature derivation, a robust synthetic protocol emphasizing process safety, and its reactivity profile for downstream drug development.

Structural Architecture & IUPAC Nomenclature

The IUPAC name 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline is derived from a strict set of nomenclature rules governing fused heterocycles. Understanding this numbering is essential for interpreting Structure-Activity Relationship (SAR) data.

Nomenclature Derivation

-

Parent Skeleton: The core is quinazoline , a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring.[1]

-

Numbering System: Numbering begins at the nitrogen atom adjacent to the bridgehead carbon (N1), proceeds toward the second nitrogen (N3), and continues around the benzene ring.

-

Positions 1 and 3 are Nitrogen.[2]

-

Position 4 is the carbon adjacent to N3 (the site of the chloro- substituent).

-

Positions 5, 6, 7, 8 constitute the benzenoid ring.

-

-

Substituents:

Structural Visualization

The following diagram illustrates the numbering scheme and the logical assembly of the molecule.

Figure 1: Component breakdown of the target quinazoline scaffold illustrating the numbering logic and substituent placement.

Synthetic Pathway & Mechanism[5]

The synthesis of 4-chloroquinazolines typically proceeds via a quinazolin-4(3H)-one intermediate. The transformation of the hydroxyl (tautomeric) group to a chloride is the critical activation step.

Retrosynthetic Analysis

-

Target: 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline.

-

Precursor: 6-Fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one.

-

Starting Materials: 2-Amino-5-fluorobenzamide and 4-Fluorobenzaldehyde (or 4-Fluorobenzoyl chloride).

Experimental Protocol

This protocol is designed for a 10 mmol scale.

Stage 1: Cyclization to Quinazolinone

-

Reagents: Suspend 2-amino-5-fluorobenzamide (1.54 g, 10 mmol) and 4-fluorobenzaldehyde (1.24 g, 10 mmol) in ethanol (30 mL).

-

Catalyst: Add Iodine (

, 10 mol%) or Sodium Bisulfite ( -

Reaction: Reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Workup: Cool to room temperature. The product, 6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one , typically precipitates as a white/off-white solid. Filter, wash with cold ethanol, and dry.

Stage 2: Chlorination (The Critical Step)

This step converts the stable amide/lactam into the reactive chloro-imidate warhead.

-

Setup: Place the dried quinazolinone (2.58 g, 10 mmol) in a round-bottom flask under Argon.

-

Reagent: Add Phosphorus Oxychloride (

, 10 mL) as both solvent and reagent. -

Base: Add Diisopropylethylamine (DIPEA, 1.2 eq) dropwise to catalyze the reaction and scavenge HCl.

-

Reaction: Heat to 90°C for 3–5 hours. The suspension should clear as the starting material is consumed.

-

Monitoring: Aliquot quench into MeOH (forms the methyl ether) for LC-MS analysis to avoid hydrolyzing the chloride back to the starting material on the LC column.

Figure 2: Step-wise synthetic workflow from commercially available starting materials to the activated chloride.

Process Safety: The Quench

Critical Safety Notice: The quenching of excess

Validated Quenching Protocol (Reverse Quench)

-

Cooling: Cool the reaction mixture to room temperature, then concentrate under reduced pressure to remove the bulk of excess

. -

Dilution: Dissolve the residue in dry Dichloromethane (DCM) or Toluene.

-

Reverse Addition: Slowly pour the organic solution into a rapidly stirring mixture of ice and saturated Sodium Bicarbonate (

) .-

Why: The base neutralizes the generated HCl, and the ice acts as a heat sink.

-

-

Extraction: Separate the organic layer, dry over

, and concentrate.

Reactivity & Applications

The 4-chloro substituent is highly labile, making this molecule an electrophile for Nucleophilic Aromatic Substitution (

Reactivity Profile

-

Mechanism: Addition-Elimination. The nitrogen atoms in the pyrimidine ring pull electron density, making C4 electron-deficient.

-

Nucleophiles: Reacts readily with primary amines (anilines, benzylamines) to form 4-aminoquinazolines.

-

Application: This specific substitution pattern is characteristic of EGFR (Epidermal Growth Factor Receptor) inhibitors. The 6-fluoro group blocks metabolic oxidation at that position, extending half-life, while the 2-phenyl group fits into the hydrophobic pocket of the kinase ATP-binding site.

Quantitative Characterization Data

| Parameter | Expected Value/Observation | Method |

| Appearance | Light yellow to off-white solid | Visual |

| Melting Point | 145–155°C (Approximate) | Capillary Method |

| 1H NMR | 400 MHz DMSO- | |

| LC-MS | ESI+ |

References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). International Union of Pure and Applied Chemistry. [5]

-

Quinazoline Synthesis & Chlorination: El-Hashash, M., et al. (2011).[2][6] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Chemistry.

-

Safety of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Reactions: Murry, J. A., et al. (2012). Development of a Safe, Scalable Process for the Preparation of a Quinazoline-Based PDE10A Inhibitor. Organic Process Research & Development. -

Kinase Inhibitor Scaffolds: Stamos, J., et al. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. POCl3 chlorination of 4-quinazolones [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline , a critical pharmacophore in the development of EGFR and tyrosine kinase inhibitors. We detail the structural elucidation pathway using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1] Emphasis is placed on the distinct splitting patterns arising from dual fluorine substitution and the chlorine isotope signature, serving as a reference for quality control and structural validation in medicinal chemistry workflows.

Introduction & Structural Significance

Quinazoline derivatives act as privileged scaffolds in oncology, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR).[2][3][4] The specific substitution pattern of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (hereafter Compound A ) combines three key features:

-

C4-Chlorine: A reactive handle for nucleophilic aromatic substitution (

) to introduce amine or ether side chains (e.g., in Gefitinib/Erlotinib analogs). -

C6-Fluorine: Enhances metabolic stability and lipophilicity, modulating pKa and binding affinity.

-

C2-(4-Fluorophenyl): Provides steric bulk and pi-stacking interactions within the kinase ATP-binding pocket.

This guide outlines the spectroscopic fingerprint required to validate the synthesis and purity of Compound A before downstream derivatization.

Synthetic Pathway & Sample Preparation

To ensure spectral data integrity, the compound is typically synthesized via the oxidative cyclization of 2-amino-5-fluorobenzamide with 4-fluorobenzaldehyde, followed by chlorination.

Synthesis Workflow

Figure 1: Synthetic route to the target quinazoline scaffold.

Sample Preparation for Analysis

-

NMR: Dissolve 5-10 mg in 0.6 mL DMSO-d6 or CDCl3 . DMSO is preferred for resolution of aromatic multiplets.

-

MS: Prepare a 1 µg/mL solution in Methanol/Formic Acid (0.1%) for ESI+.

-

IR: KBr pellet or ATR (Diamond crystal).

Mass Spectrometry (MS) Data

The mass spectrum provides the primary confirmation of the molecular formula (

Key Ionization Peaks (ESI+)

| Ion Species | m/z (Calculated) | m/z (Observed) | Relative Abundance | Interpretation |

| [M+H]+ | 277.03 | 277.0 | 100% | Protonated molecular ion ( |

| [M+H+2]+ | 279.03 | 279.0 | ~32% | Isotope peak ( |

| [M-Cl]+ | 242.06 | 242.1 | <10% | Loss of Chlorine (Hydrolysis artifact) |

Fragmentation Logic

The presence of a 3:1 ratio between m/z 277 and 279 confirms the monochloro substitution.

-

Fragmentation Pathway: The primary fragmentation involves the loss of the chlorine radical or HCl, followed by cleavage of the pyrimidine ring.

-

Diagnostic: Absence of the M+2 peak indicates hydrolysis to the quinazolinone (m/z ~259).

Infrared Spectroscopy (IR)

IR analysis is critical for confirming the conversion of the carbonyl group (C=O) of the quinazolinone precursor to the chloro-imidate functionality.

| Functional Group | Wavenumber ( | Intensity | Assignment |

| C-H (Aromatic) | 3050 - 3100 | Weak | Aromatic C-H stretching |

| C=N (Quinazoline) | 1620 - 1580 | Strong | Ring stretching (Imine character) |

| C=C (Aromatic) | 1560 - 1480 | Medium | Skeletal vibrations |

| C-F (Aryl) | 1250 - 1100 | Strong | C-F stretching (Broad/Multiple bands) |

| C-Cl | 760 - 700 | Medium | C-Cl stretching (Distinctive) |

| Absence of C=O | ~1680 | - | Critical Quality Attribute : Absence confirms chlorination |

Nuclear Magnetic Resonance (NMR)

The NMR spectra are complex due to heteronuclear coupling (

NMR (400 MHz, DMSO-d6)

The spectrum displays two distinct aromatic systems: the quinazoline core (3 protons) and the 4-fluorophenyl substituent (4 protons).

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| H-5 | 8.25 - 8.35 | dd | Quinazoline ring (adj. to N/Cl) | |

| H-8 | 8.05 - 8.15 | dd | Quinazoline ring | |

| H-7 | 7.85 - 7.95 | td | Quinazoline ring | |

| H-2', 6' | 8.50 - 8.60 | m | - | Phenyl ring (ortho to quinazoline) |

| H-3', 5' | 7.35 - 7.45 | t (app.)[5] | Phenyl ring (ortho to Fluorine) |

Note on Couplings:

-

H-5 appears as a doublet of doublets due to strong coupling with the ortho-fluorine (F6) and meta-coupling with H7.

-

H-2'/6' and H-3'/5' form an AA'BB'X system with the phenyl fluorine, often appearing as complex multiplets rather than clean doublets/triplets.

NMR (376 MHz, DMSO-d6)

Two distinct singlets (decoupled) or multiplets (coupled) confirm the presence of two fluorine atoms in different electronic environments.

- -108 to -112 ppm: F on the Quinazoline ring (Position 6).

-

-110 to -115 ppm: F on the Phenyl ring (Para position).

-

Differentiation: The phenyl fluorine is typically slightly more shielded (more negative ppm) than the quinazoline fluorine, but shifts are solvent-dependent.

-

NMR (100 MHz, DMSO-d6)

Carbon signals will exhibit splitting due to C-F coupling (

-

C-4 (C-Cl): ~160 ppm (Singlet or weak coupling).

-

C-2: ~158 ppm.[1]

-

C-6 (C-F): ~160 ppm (Doublet,

Hz). -

C-4' (Phenyl C-F): ~163 ppm (Doublet,

Hz).

Structural Elucidation Logic Diagram

The following workflow illustrates the decision tree for validating the structure based on the data above.

Figure 2: Structural validation logic flow.

References

-

Synthesis of Quinazoline Scaffolds

-

Connolly, D. J., et al. "Synthesis of quinazolinones and quinazolines." Tetrahedron 61.43 (2005): 10153-10202. Link

-

-

Spectroscopic Data of Analogs (4,7-dichloro-6-nitroquinazoline)

-

Tran, T. D., et al. "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline." Molbank 2019.3 (2019): M1072. Link

-

-

Quinazoline NMR Characterization

-

Bhatia, R., et al. "Quinazoline derivatives: Synthesis and bioactivities." Arabian Journal of Chemistry 13.1 (2020): 12-34. Link

-

-

Mass Spectrometry of Chloro-Quinazolines

-

Zhang, Y., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein J. Org. Chem. 14 (2018): 2589–2596. Link

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

Initial Mechanism of Action (MoA) Deconvolution for Novel Quinazoline Derivatives

Executive Summary

Quinazoline derivatives represent a "privileged scaffold" in medicinal chemistry, most notably recognized for their efficacy as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). However, the pharmacological landscape of this class extends beyond simple kinase inhibition to include tubulin polymerization destabilization, DNA damage induction, and PI3K/Akt/mTOR pathway modulation.

This technical guide outlines a rigorous, phase-dependent workflow for deconvoluting the mechanism of action (MoA) of novel quinazoline hits. Unlike standard screening protocols, this guide emphasizes causality establishment —moving from phenotypic observation to molecular validation using self-validating protocols.

Phase 1: Phenotypic Characterization (The "What")

Before identifying the molecular target, one must define the cellular phenotype induced by the compound. For quinazolines, distinguishing between cytostatic (growth arrest) and cytotoxic (killing) effects is critical.

Cytotoxicity Profiling (IC50 Determination)

Objective: Establish potency and tumor selectivity. Protocol Insight: Do not rely solely on metabolic assays (MTT/CCK-8) as they can yield false positives if the compound affects mitochondrial dehydrogenase activity directly. Validate with a secondary endpoint like Crystal Violet (biomass) or SRB (protein content).

Data Presentation: Potency & Selectivity Index (SI)

| Compound ID | Cell Line (Target) | IC50 (µM) | Cell Line (Normal) | SI (Normal/Target) | Interpretation |

|---|---|---|---|---|---|

| QNZ-Lead | A549 (Lung Ca) | 0.85 | HUVEC | >20 | Highly Selective |

| Gefitinib (Ctrl) | A549 | 0.045 | HUVEC | >100 | Clinical Benchmark |

| QNZ-Fail | A549 | 5.20 | HUVEC | 1.2 | Toxic/Non-selective |

Flow Cytometric Cell Cycle Analysis

Causality: Quinazolines targeting EGFR typically induce G0/G1 arrest , whereas those targeting tubulin or PLK1 cause G2/M arrest . This assay acts as the first "signpost" for target identification.

Protocol:

-

Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.

-

Treatment: Treat with IC50 concentration for 24h.

-

Fixation: Fix in 70% ice-cold ethanol (dropwise to avoid clumping).

-

Staining: Stain with Propidium Iodide (PI) + RNase A (to degrade RNA which PI also binds).

-

Gating Strategy: Use doublet discrimination (FL2-W vs. FL2-A) to exclude aggregates that mimic G2/M cells.

Phase 2: Molecular Target Identification (The "Who")

Once the phenotype (e.g., G0/G1 arrest + Apoptosis) is established, we test the hypothesis that the quinazoline core is acting via its canonical mechanism: Kinase Inhibition.

Kinase Profiling (In Vitro)

Objective: Determine if the compound inhibits EGFR (WT/Mutant) or off-target kinases (PI3K, CDK2). Method: ADP-Glo™ or HotSpot™ radioisotope assays. Critical Control: Use Staurosporine as a pan-kinase positive control.

In Silico Docking Validation

Objective: Rationalize the binding mode. Key Interaction: For EGFR inhibitors, the N1 of the quinazoline ring typically accepts a hydrogen bond from Met793 in the hinge region. Self-Validation: If the docking score is high but the H-bond with Met793 is absent, the model is likely incorrect for an ATP-competitive inhibitor.

Figure 1: Decision tree for deconvoluting Quinazoline MoA based on cell cycle phenotype.

Phase 3: Signal Transduction Confirmation (The "How")

Mere binding in a test tube does not prove efficacy. We must demonstrate that the compound shuts down the signaling cascade in living cells.

Western Blotting for Phospho-Proteins

Objective: Confirm inhibition of downstream effectors. Pathway Focus: EGFR activates the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Experimental Logic:

-

Stimulation: Serum-starve cells, then treat with compound, then stimulate with EGF (50 ng/mL) for 15 mins. This maximizes the signal-to-noise ratio.

-

Markers:

Figure 2: The EGFR/PI3K/AKT signaling cascade and the intervention point of Quinazoline derivatives.

Phase 4: Target Engagement in Intact Cells (The "Trust")

This is the gold standard for modern drug discovery. Showing that a drug inhibits a kinase in a cell-free lysate is insufficient; you must prove it binds the target inside the cell.

Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding stabilizes a protein, shifting its melting temperature (

Step-by-Step Protocol:

-

Treatment: Treat live cells with Compound (10x IC50) or DMSO for 1h.

-

Harvest: Wash with PBS, add protease inhibitors.

-

Thermal Challenge: Aliquot lysate into PCR tubes. Heat each tube to a different temperature (e.g., 40°C to 70°C) for 3 mins.

-

Lysis & Spin: Freeze-thaw x3 to lyse. Centrifuge at 20,000g for 20 mins.

-

Note: Unbound/unstable protein precipitates and pellets. Bound/stable protein stays in supernatant.

-

-

Detection: Run supernatant on Western blot.

-

Analysis: Plot band intensity vs. Temperature. A right-shift in the curve indicates binding.

Figure 3: Workflow for Cellular Thermal Shift Assay (CETSA) to validate intracellular binding.

References

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI (2023) [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents Source: MDPI (2022) [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: NIH / PubMed Central [Link]

-

Applications of the Cellular Thermal Shift Assay to Drug Discovery Source: NIH / PubMed Central [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors Source: NIH / PubMed Central [Link]

Sources

Technical Deep Dive: 2,4,6-Substituted Quinazolines in Drug Discovery

Executive Summary

The quinazoline scaffold remains a cornerstone of medicinal chemistry, particularly in the development of kinase inhibitors. While 4-substituted and 4,6,7-trisubstituted quinazolines (e.g., Gefitinib, Erlotinib) dominate the current clinical landscape, 2,4,6-trisubstituted quinazolines have emerged as a distinct and highly potent subclass. This specific substitution pattern offers a unique vector for optimizing Structure-Activity Relationships (SAR), particularly for dual EGFR/VEGFR-2 inhibition and overcoming drug resistance in non-small cell lung cancer (NSCLC).

This technical guide dissects the chemical space, synthetic methodologies, and pharmacological validation of 2,4,6-substituted quinazolines, providing a roadmap for researchers targeting this scaffold.

Part 1: Structural Analysis & Chemical Space (SAR)

The "2,4,6" pattern allows for precise modulation of the molecule's physicochemical properties and binding affinity. Unlike the 6,7-dialkoxy pattern seen in first-generation EGFR inhibitors (designed primarily for solubility and electron donation), the C6-halogen/aryl substitution combined with C2-heteroaryl modification creates a different electronic environment in the ATP-binding pocket.

SAR Logic[1]

-

Position 4 (The Warhead): This is the primary determinant of ATP-competitive binding. Bulky hydrophobic groups (e.g., anilines) occupy the hydrophobic pocket I.

-

Position 6 (The Electronic Modulator): Substituents here (Br, I, or aryl groups) influence the pKa of the N1 nitrogen and can engage in halogen bonding or hydrophobic interactions with the gatekeeper residue.

-

Position 2 (The Selectivity Tuner): Often left unsubstituted in early drugs, C2 modification (e.g., pyridine, phenyl) is critical for dual-targeting (EGFR + VEGFR) and improving metabolic stability.

Figure 1: Structural logic of 2,4,6-trisubstituted quinazolines. The diagram highlights the distinct role of each position in the pharmacophore.

Part 2: Synthetic Strategies

The synthesis of 2,4,6-trisubstituted quinazolines typically follows a convergent route, allowing for the independent variation of substituents. The most robust method involves the cyclization of 5-substituted anthranilic acids.

Primary Synthetic Route (Cyclization-Chlorination-Substitution)

This pathway is preferred for its scalability and the ability to introduce diverse groups at C2 early in the synthesis.

-

Benzoxazinone Formation: 5-bromoanthranilic acid reacts with an acid chloride (introducing the C2 substituent) to form a benzoxazinone intermediate.

-

Ring Opening/Closing: Reaction with ammonia or primary amines yields the quinazolin-4(3H)-one.

-

Aromatization/Activation: Chlorination with POCl₃ activates the C4 position.

-

Nucleophilic Substitution: SₙAr reaction at C4 introduces the final amine moiety.

Figure 2: Stepwise synthetic pathway for 2,4,6-trisubstituted quinazolines.

Part 3: Experimental Protocol

Target Compound: 6-Bromo-2-phenyl-4-(3-chloro-4-fluoroanilino)quinazoline Rationale: This protocol validates the introduction of a halogen at C6 (for metabolic stability), a phenyl group at C2 (for lipophilicity), and a specific aniline at C4 (for EGFR binding).

Reagents & Equipment[2][3][4][5][6][7]

-

Starting Material: 5-Bromoanthranilic acid (CAS: 5794-88-7)

-

Reagents: Benzoyl chloride, Pyridine, Ammonium acetate, Phosphorus oxychloride (POCl₃), 3-Chloro-4-fluoroaniline.

-

Solvents: Ethanol, Isopropanol, Dichloromethane.

Step-by-Step Methodology

Step 1: Synthesis of Benzoxazinone Intermediate[1]

-

Dissolve 5-bromoanthranilic acid (10 mmol) in dry pyridine (15 mL).

-

Add benzoyl chloride (12 mmol) dropwise at 0–5°C with constant stirring.

-

Stir at room temperature for 1 hour, then reflux for 2 hours.

-

Workup: Pour the reaction mixture into crushed ice/HCl. Filter the solid precipitate, wash with water, and dry.

-

Checkpoint: The product should be a solid benzoxazinone. Verify via TLC (Hexane:EtOAc 7:3).

-

Step 2: Conversion to Quinazolinone

-

Suspend the benzoxazinone from Step 1 in ethanol (20 mL).

-

Add ammonium acetate (50 mmol) or formamide.

-

Reflux for 6–8 hours.

-

Workup: Cool the mixture. The solid product (6-bromo-2-phenylquinazolin-4(3H)-one) will precipitate. Filter and recrystallize from ethanol.

Step 3: Chlorination (Activation)

-

Place the quinazolinone (5 mmol) in a round-bottom flask.

-

Add POCl₃ (15 mL) carefully.

-

Reflux for 3–4 hours until the solution becomes clear.

-

Workup: Distill off excess POCl₃ under reduced pressure. Pour the residue onto crushed ice (Caution: Exothermic). Neutralize with NaHCO₃ solution. Extract with dichloromethane, dry over Na₂SO₄, and evaporate to obtain the 4-chloro intermediate.

Step 4: Nucleophilic Substitution (Final Assembly)

-

Dissolve the 4-chloro intermediate (2 mmol) in isopropanol (10 mL).

-

Add 3-chloro-4-fluoroaniline (2.2 mmol).

-

Reflux for 2–4 hours.

-

Isolation: Cool the mixture. The hydrochloride salt of the target compound often precipitates directly. Filter and wash with cold isopropanol.

-

Purification: Neutralize with aqueous ammonia if the free base is required, or recrystallize the salt from ethanol/water.

Part 4: Biological Data & Applications[5][9]

Recent studies highlight the efficacy of 2,4,6-trisubstituted derivatives against resistant cancer lines. The table below summarizes key data points from recent literature (e.g., Abbass et al., 2020; Chandrika et al., 2009).

Comparative Activity Profile (IC₅₀ Values)

| Compound ID | Substitution Pattern (2, 4, 6) | Target | IC₅₀ (µM) | Cell Line / Assay |

| Ref-Gefitinib | 4-(3-Cl-4-F-anilino), 6,7-dialkoxy | EGFR (WT) | 0.023 | Enzyme Assay |

| Cmpd 9d | 2-(Pyridin-3-yl), 4-anilino, 6-Br | EGFR (WT) | 0.096 | Enzyme Assay |

| Cmpd 9d | 2-(Pyridin-3-yl), 4-anilino, 6-Br | MCF-7 | 2.49 | Breast Cancer |

| Cmpd 13a | 2-(Pyridin-3-yl), 4-hydrazide, 6-Br | VEGFR-2 | 0.079 | Enzyme Assay |

| Cmpd 98 | 2-Methyl, 4-decylamine, 6-Iodo | Bacteria | 12.5 µg/mL | S. aureus |

Key Insight: The introduction of a pyridin-3-yl group at C2 combined with a 6-bromo substituent (Cmpd 9d) retains nanomolar potency against EGFR while opening a pathway for dual VEGFR-2 inhibition, a profile distinct from the pure EGFR selectivity of Gefitinib.

Part 5: References

-

Abbass, S. E. S., et al. (2020). Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents. Bioorganic Chemistry, 98, 103726. Link

-

Chandrika, P. M., et al. (2009). Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity.[2][3] Indian Journal of Chemistry, 48B, 840–847.[3] Link

-

Abbass, S. E. S., et al. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorganic Chemistry, 128, 106099. Link[4]

-

Mphahlele, M. J., et al. (2018). Synthesis and EGFR kinase inhibitory activity of 2,4,6-trisubstituted quinazolines. Molecules, 23(1), 128. Link

-

Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline and related quinazoline derivatives. Atlantis Press. Link

Sources

- 1. Synthesis of novel 4,6-disubstituted quinazoline derivatives, their anti-inflammatory and anti-cancer activity (cytotoxic) against U937 leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Targeting of the Kinome: The Therapeutic Potential of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Executive Summary

4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline represents a highly specialized "privileged scaffold" in medicinal chemistry, specifically designed for the development of Tyrosine Kinase Inhibitors (TKIs). Unlike a final drug product, this molecule acts as a high-value electrophilic intermediate. Its specific substitution pattern—a 6-fluoro group for metabolic stability and a 2-(4-fluorophenyl) moiety for enhanced hydrophobic pocket occupancy—makes it a critical precursor for generating dual-action inhibitors targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

This technical guide analyzes the pharmacophore potential of this scaffold, details the chemical biology of its functionalization, and provides validated protocols for transforming this precursor into potent antineoplastic agents.

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)[1]

The therapeutic value of this molecule lies in its precise structural engineering. It is not a passive building block; it is a pre-configured "warhead" designed to fit the ATP-binding cleft of specific kinases once the 4-chloro group is displaced.

The Fluorine Effect (Bioisosterism)

-

6-Fluoro Substitution: The fluorine atom at the C-6 position blocks metabolic oxidation (Phase I metabolism) at a site typically prone to hydroxylation by Cytochrome P450 enzymes. This significantly increases the half-life (

) of the final drug candidate. -

2-(4-Fluorophenyl) Moiety: Unlike first-generation quinazolines (e.g., Gefitinib) which often have no substituent or a simple alkyl group at C-2, the inclusion of a para-fluorophenyl ring extends the molecule into the hydrophobic region II of the kinase pocket, improving binding affinity (

) and selectivity.

The 4-Chloro "Warhead"

The chlorine at position 4 is a leaving group. In a biological context, this renders the molecule an electrophile.

-

Therapeutic Utility: It serves as the site for Nucleophilic Aromatic Substitution (

). -

Targeting Logic: By reacting this position with specific anilines (e.g., 3-chloro-4-fluoroaniline), researchers create the "hinge-binding" motif essential for ATP competition.

Scaffold Engineering Workflow (Visualization)

Figure 1: The derivatization workflow converting the 4-chloro precursor into a bioactive kinase inhibitor.[1][2][3][4][5]

Part 2: Primary Therapeutic Targets

Once functionalized at the C-4 position, derivatives of this scaffold target the following oncogenic drivers:

EGFR (ErbB1) – Primary Target

The quinazoline core is the gold standard for targeting the Epidermal Growth Factor Receptor.

-

Mechanism: Competitive inhibition at the ATP-binding site of the intracellular tyrosine kinase domain.

-

Relevance: Non-Small Cell Lung Cancer (NSCLC).[5]

-

Mutation Sensitivity: The 2-(4-fluorophenyl) group often enhances potency against the L858R activating mutation compared to the wild-type receptor.

VEGFR-2 (KDR) – Secondary Target

The extension at the C-2 position (the 4-fluorophenyl group) provides the steric bulk and lipophilicity required to inhibit VEGFR-2, which has a slightly different pocket shape than EGFR.

-

Therapeutic Outcome: Anti-angiogenesis (starving the tumor of blood supply).

-

Dual Inhibition: Derivatives of this scaffold are often classified as "Dual EGFR/VEGFR Inhibitors," offering a synergistic blockade of tumor growth and metastasis.

Aurora Kinases (A & B) – Emerging Target

Recent SAR studies indicate that when the C-4 position is substituted with bulky heterocycles (e.g., pyrazoles) rather than simple anilines, the scaffold shifts selectivity toward Aurora Kinases, which regulate mitosis.

Part 3: Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution ( )

Objective: To displace the 4-chloro group with an aniline to generate the active inhibitor. This is the critical step for utilizing this molecule.

Reagents:

-

Scaffold: 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (1.0 eq)

-

Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)

-

Solvent: Isopropanol (iPrOH)

-

Catalyst: HCl (cat.)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of the 4-chloro scaffold in 10 mL of anhydrous isopropanol.

-

Addition: Add 1.1 mmol of the aniline derivative.

-

Catalysis: Add 2-3 drops of concentrated HCl (or 4M HCl in dioxane) to catalyze the protonation of the quinazoline nitrogen, activating the C-4 position.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). -

Precipitation: Upon cooling to room temperature, the product usually precipitates as the hydrochloride salt.

-

Filtration: Filter the solid, wash with cold isopropanol and diethyl ether.

-

Neutralization (Optional): If the free base is required, suspend in EtOAc and wash with saturated

.

Validation: In Vitro Kinase Assay (ADP-Glo™)

Objective: To quantify the

Protocol:

-

Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Enzyme Mix: Dilute recombinant EGFR enzyme (approx. 0.2 ng/µL) in Kinase Buffer.

-

Compound Dilution: Prepare a serial dilution of the synthesized quinazoline (from 10 µM down to 0.1 nM) in DMSO.

-

Incubation: Add 2 µL of compound and 4 µL of Enzyme Mix to a 384-well white plate. Incubate for 10 min at RT.

-

Substrate Addition: Add 2 µL of ATP/Poly(Glu,Tyr) mix. Incubate for 60 min at RT.

-

Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Measurement: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

Data Analysis Table:

| Compound Variant | R-Group (at C-4) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |

| Scaffold (Control) | -Cl (Reactive) | N/A (Reactive) | N/A (Reactive) |

| Derivative A | 3-Cl-4-F-aniline | < 10 nM | ~50 nM |

| Derivative B | 3-ethynylaniline | < 5 nM | > 100 nM |

Part 4: Mechanism of Action (Signaling Pathway)

The final derivative operates by intercepting the EGFR signaling cascade, preventing downstream activation of the MAPK and PI3K/Akt pathways.

Figure 2: The EGFR signaling cascade illustrating the competitive blockade by the quinazoline derivative at the ATP-binding site.

References

-

Bhanage, B., et al. (2018).[1] "Advances in synthesis and biological activities of quinazoline scaffold analogues." Arabian Journal of Chemistry. Link

-

Abdel-Rahman, H.M., et al. (2024). "New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies." Future Medicinal Chemistry. Link

-

Carlomagno, F., et al. (2025).[6] "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor." European Journal of Medicinal Chemistry. Link

-

Zuzana, et al. (2023).[1] "2-Substituted quinazolines as partial agonistic and antagonistic ligands of the constitutive androstane receptor (CAR)." Toxicology. Link

-

MDPI. (2023). "Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E."[7] Pharmaceuticals.[6][2][3][5][7][8] Link

Sources

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Precision Synthesis: Nucleophilic Aromatic Substitution at the Quinazoline C-4 Position

Executive Summary: The "Privileged" C-4 Position

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) targeting EGFR, VEGFR, and HER2. Drugs such as Gefitinib , Erlotinib , and Lapatinib all share a common structural motif: an aromatic amine substituted at the C-4 position of the quinazoline ring.

This application note details the Nucleophilic Aromatic Substitution (

Mechanistic Insight: Why C-4?

To optimize this reaction, one must understand the electronic landscape of the quinazoline ring. The C-4 position is significantly more electrophilic than the C-2 position, despite both being adjacent to nitrogen atoms.

Electronic Causality

-

Inductive & Mesomeric Withdrawal: The N-1 and N-3 atoms exert a strong electron-withdrawing effect.

-

LUMO Coefficient: Density Functional Theory (DFT) calculations consistently show the highest LUMO coefficient at C-4, making it the primary site for nucleophilic attack [1].

-

The Meisenheimer Complex: Upon nucleophilic attack at C-4, the negative charge in the transition state (Meisenheimer complex) is delocalized onto the N-1 nitrogen. This resonance stabilization is energetically favorable, lowering the activation energy for the addition step.

Reaction Pathway Visualization

The following diagram illustrates the addition-elimination mechanism, highlighting the critical intermediate state.

Figure 1: The

Critical Process Parameters (CPP)

Success in C-4 substitution is defined by three variables: Solvent Choice , Moisture Control , and Base Stoichiometry .

Solvent Selection: The "IPA Effect"

While DMF or DMSO are excellent solvents for

-

Solubility Differential: The starting material (4-chloroquinazoline) is soluble in hot IPA. However, the product (4-anilinoquinazoline) forms as a hydrochloride salt, which is typically insoluble in IPA.

-

Self-Purification: As the reaction proceeds, the product precipitates out, driving the equilibrium forward (Le Chatelier’s principle) and preventing side reactions like over-alkylation.

The Hydrolysis Trap

The 4-chloro moiety is moisture-sensitive. In the presence of water, it hydrolyzes to quinazolin-4(3H)-one , an inert thermodynamic dead-end.

-

Diagnostic: Hydrolysis product is often insoluble in organic solvents but does not dissolve in water, unlike the product salt.

-

Prevention: Use anhydrous solvents and protect from atmospheric moisture.

Comparative Reagent Table

| Variable | Standard Protocol | Alternative / Green | Notes |

| Leaving Group | Chloride (-Cl) | Sulfonate (-OMs/OTs) | Cl is atom-economical; OMs is more reactive but adds mass. |

| Solvent | Isopropanol (IPA) | Water / Ethanol (1:1) | Water requires microwave irradiation to overcome solubility issues [2]. |

| Base | None (Spontaneous HCl salt) | Use base only if the free base product is required or acid-sensitive groups are present. | |

| Temperature | Reflux ( | Microwave significantly accelerates the rate-determining addition step. |

Detailed Experimental Protocols

Protocol A: The "Gefitinib" Route (Standard Bench Scale)

Best for: High purity requirements, acid-stable substrates, and simple workup.

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

-

3-Chloro-4-fluoroaniline (1.1 eq)

-

Anhydrous Isopropanol (10-15 volumes)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen to ensure an inert atmosphere.

-

Dissolution: Charge the flask with the 4-chloroquinazoline derivative and Isopropanol. Stir at room temperature. The solid may not fully dissolve yet.

-

Addition: Add the aniline nucleophile (1.1 eq) in one portion.

-

Reaction: Heat the mixture to reflux (

). The solution should initially clarify as solubility increases, followed by the gradual precipitation of the product (yellow/off-white solid) within 30–60 minutes. -

Monitoring: Monitor by TLC (System: 5% MeOH in DCM).

-

Note: Neutralize the TLC aliquot with aqueous

before spotting to see the free base.

-

-

Workup: Once the starting material is consumed (typically 2–4 hours), cool the mixture to room temperature, then chill to

. -

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold Isopropanol (

volumes) to remove unreacted aniline and impurities. -

Drying: Dry the solid in a vacuum oven at

. The result is the hydrochloride salt of the target molecule [3].

Protocol B: Microwave-Assisted Green Synthesis

Best for: Rapid library generation, unreactive nucleophiles.

Procedure:

-

Charge: In a microwave vial, combine 4-chloroquinazoline (1.0 eq) and the amine (1.2 eq).

-

Solvent: Add water or a Water/EtOH (1:1) mixture.

-

Irradiation: Seal the vial and irradiate at

for 10–20 minutes. -

Workup: The product often precipitates upon cooling. If not, extract with Ethyl Acetate. This method avoids chlorinated solvents and reduces energy consumption [4].

Troubleshooting & Quality Control

The most common failure mode is the conversion of the reactive 4-chloro species into the unreactive quinazolinone.

Impurity Profiling

| Compound | HPLC Retention (Relative) | UV Characteristics | Origin |

| Starting Material | 1.00 | Strong Abs (254 nm) | Incomplete Reaction |

| Product (Target) | 0.8 - 0.9 (Polar) | Red-shifted | Successful |

| Quinazolinone | 0.5 - 0.6 (Very Polar) | Distinctive shift | Hydrolysis (Wet solvent) |

| Dimer | > 1.5 (Non-polar) | Broad peak | Over-reaction (rare) |

Decision Logic for Optimization

Use the following workflow to troubleshoot low yields or purity issues.

Figure 2: Logical workflow for reaction monitoring and troubleshooting.

References

-

Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826.

-

Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery. Chemical Society Reviews, 37, 1546-1557.

-

Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.

-

Chandrika, P. M., et al. (2008). Solvent-free synthesis of quinazolin-4(3H)-ones and their 4-chloro derivatives. Journal of Chemical Sciences, 120, 259–263.

Application of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline in oncology research

Application Note: Strategic Utilization of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline in Targeted Oncology Therapeutics

Executive Summary

This guide details the strategic application of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (CAS: 885277-32-7) as a privileged scaffold in the discovery of next-generation kinase inhibitors. Unlike first-generation quinazolines (e.g., Gefitinib) which utilize alkyl substituents at the C2 position, this scaffold incorporates a 2-(4-fluorophenyl) moiety. This structural modification is critical for dual-targeting strategies (e.g., EGFR/VEGFR or EGFR/Tubulin) and for overcoming resistance mechanisms in Non-Small Cell Lung Cancer (NSCLC).

This document provides validated protocols for Nucleophilic Aromatic Substitution (SNAr) functionalization, purification workflows to eliminate hydrolytic byproducts, and downstream biological validation assays.

Chemical Biology & Mechanism of Action

The "Privileged Scaffold" Rationale

The utility of this compound lies in its specific substitution pattern, designed to address common failure modes in drug discovery:

-

C4-Chloro Handle (The Warhead): A highly reactive electrophile susceptible to SNAr reactions with anilines, phenols, or thiols. This allows for the rapid generation of diverse libraries targeting the ATP-binding hinge region of kinases.

-

C6-Fluoro Substituent (Metabolic Shield): The C6 position of the quinazoline ring is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes. The fluorine atom blocks this site, significantly enhancing metabolic stability (t1/2) without adding steric bulk.

-

C2-(4-Fluorophenyl) Group (Selectivity Anchor): Unlike the solvent-exposed C2-H or C2-Methyl groups in approved drugs, the 2-aryl group penetrates the hydrophobic "back pocket" of the kinase domain. This interaction is pivotal for:

-

Selectivity: Differentiating between homologous kinases (e.g., EGFR vs. HER2).

-

Dual Activity: Conferring additional potency against VEGFR-2 or Tubulin polymerization, creating "hybrid" anticancer agents.

-

Pathway Visualization

The following diagram illustrates the synthesis and mechanism of action for derivatives generated from this scaffold.

Figure 1: Reaction pathway for the synthesis of 4-anilinoquinazoline kinase inhibitors and their downstream biological impact.

Experimental Protocols

Protocol A: Synthesis of 4-Anilinoquinazoline Derivatives (SNAr Coupling)

Objective: To couple the scaffold with a specific aniline (e.g., 3-chloro-4-fluoroaniline) to create the ATP-mimetic core.

Reagents:

-

Scaffold: 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (1.0 eq)

-

Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

-

Solvent: Isopropanol (i-PrOH) or Acetonitrile (MeCN)

-

Base: Optional (Reaction is often self-catalyzed, but Et3N can be used).

Step-by-Step Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (276 mg) of the scaffold in 10 mL of anhydrous i-PrOH.

-

Addition: Add 1.1 mmol of the chosen aniline derivative.

-

Reflux: Heat the mixture to reflux (80–85°C) with magnetic stirring for 3–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 2:1). The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot.

-

-

Precipitation: Cool the reaction mixture to room temperature. The product typically precipitates as the hydrochloride salt.

-

Filtration: Filter the solid precipitate under vacuum.

-

Wash: Wash the filter cake with 5 mL of cold i-PrOH followed by 10 mL of diethyl ether to remove unreacted aniline.

-

Neutralization (Optional): If the free base is required for cell assays, suspend the solid in EtOAc and wash with saturated NaHCO3. Dry organic layer over Na2SO4 and evaporate.

Troubleshooting:

-

Issue: No precipitate forms.

-

Solution: Concentrate the solvent to 50% volume and place in a -20°C freezer overnight.

-

Issue: Hydrolysis byproduct (4-hydroxyquinazoline) observed.

-

Cause: Wet solvent. Ensure anhydrous conditions are strictly maintained.

Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

Objective: To quantify the inhibitory potency (IC50) of the synthesized derivative against EGFR kinase.

Materials:

-

Recombinant EGFR kinase domain.

-

Poly-(Glu,Tyr) 4:1 substrate.

-

ATP (10 µM final concentration).

-

33P-ATP or ADP-Glo™ Reagent.

Workflow:

-

Preparation: Prepare serial dilutions of the synthesized compound in DMSO (starting at 10 µM, 3-fold dilutions).

-

Incubation: Mix kinase buffer, EGFR enzyme, and compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Start: Add ATP/Substrate mix to initiate the kinase reaction.

-

Termination: Stop reaction after 60 minutes using EDTA or ADP-Glo reagent.

-

Detection: Measure luminescence or radioactivity.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol C: Cellular Viability Assay (MTT)

Objective: To assess the cytotoxic efficacy in cancer cell lines (A549 Lung Carcinoma vs. HeLa).

Workflow:

-

Seeding: Plate A549 cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.

-

Treatment: Treat cells with the synthesized compound (0.01 – 100 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm.

-

Interpretation: A lower IC50 in A549 compared to fibroblast controls indicates selective cytotoxicity.

Comparative Data Summary

The following table highlights the expected impact of the 2-(4-fluorophenyl) group compared to standard quinazoline inhibitors.

| Feature | Standard Inhibitor (e.g., Gefitinib) | 2-(4-F-Ph) Derivative (This Scaffold) | Advantage |

| C2 Substituent | Hydrogen or Methyl | 4-Fluorophenyl | Increased lipophilicity & hydrophobic pocket fill |

| Metabolic Site (C6) | 6,7-dialkoxy (O-dealkylation prone) | 6-Fluoro | Blocked metabolism ; longer half-life |

| Primary Target | EGFR (WT/Mutant) | EGFR + VEGFR/Tubulin | Dual-targeting potential |

| Solubility | Moderate | Low (Requires formulation) | Potent membrane permeability |

References

-

Synthesis and SAR of Quinazoline Derivatives: Zhang, Y., et al. "Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as novel potent EGFR inhibitors." Bioorganic & Medicinal Chemistry 28.1 (2020). (General search for verification)

-

Role of 2-Arylquinazolines in Oncology: Al-Salahi, R., et al. "Synthesis and Anticancer Activity of New 2-Phenylquinazoline Derivatives." Molecules 24.15 (2019).

-

Mechanistic Insights on Fluorine Substitution: Hagmann, W. K. "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry 51.15 (2008).

-

Protocol Validation (SNAr Reaction): BenchChem Technical Repository. "Unraveling the Therapeutic Potential of 2-(4-fluorophenyl)quinolin-7-amine." (2025). [1]

(Note: While specific proprietary data for the exact CAS 885277-32-7 is limited in public domains, the protocols above are standardized based on the validated chemistry of the 4-chloro-6-fluoroquinazoline class.)

Sources

Application Note: Optimizing Antimicrobial Leads via Derivatization of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Strategic Rationale & Scaffold Analysis

The "Privileged" Quinazoline Scaffold

In the landscape of antimicrobial drug discovery, the quinazoline ring system is recognized as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. Specifically, 2,4-disubstituted quinazolines have demonstrated potent inhibition of bacterial DNA Gyrase (GyrB subunit) and Topoisomerase IV , enzymes critical for bacterial DNA replication.

The Specific Advantage of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

This specific building block offers three distinct structural advantages for medicinal chemistry campaigns:

-

The C4-Chloro "Warhead": The chlorine atom at position 4 is highly reactive toward nucleophilic aromatic substitution (

). It serves as a seamless "exit vector" to introduce diverse amine functionalities (solubilizing groups, hydrogen bond donors) without requiring transition metal catalysis. -

The C6-Fluorine Moiety: Fluorine substitution at the C6 position blocks a common site of oxidative metabolism (P450-mediated hydroxylation), significantly extending the half-life (

) of the final drug candidate. -

The C2-(4-Fluorophenyl) Group: The para-fluorophenyl ring enhances lipophilicity (

), facilitating passive transport across the bacterial cell wall (peptidoglycan) and outer membrane of Gram-negative pathogens.

Critical Application Note: The title compound is a reactive intermediate , not the final drug. It is prone to hydrolysis in aqueous media. Direct biological screening of this chloride in Mueller-Hinton broth will yield false negatives (or positives) due to in-situ conversion to the inactive quinazolin-4-one. Derivatization is mandatory prior to biological screening.

Experimental Workflow Visualization

The following diagram outlines the critical path from the raw building block to a validated antimicrobial hit.

Figure 1: Critical path workflow for developing antimicrobial agents from the 4-chloroquinazoline precursor.

Protocol A: Chemical Derivatization ( Library Synthesis)

Objective: To replace the reactive C4-chloro group with diverse amine nucleophiles to generate a library of stable 4-amino-6-fluoro-2-(4-fluorophenyl)quinazolines.

Materials

-

Substrate: 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (1.0 equiv).

-

Nucleophiles: Diverse primary/secondary amines (e.g., N-methylpiperazine, morpholine, 3-fluoroaniline).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous Isopropanol (iPrOH) or DMF.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-chloroquinazoline substrate (1.0 mmol) in anhydrous iPrOH (10 mL).

-

Note: If the substrate is not fully soluble, add DMF dropwise until clear.

-

-

Addition: Add the selected amine (1.2 mmol, 1.2 equiv) followed by TEA (1.5 mmol, 1.5 equiv).

-

Reaction: Reflux the mixture at 80–85°C for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The starting material (

) should disappear, replaced by a lower

-

-

Work-up (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL).

-

The product usually precipitates as a solid. Filter via vacuum filtration.

-

-

Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography if the precipitate is impure.

-

Validation: Confirm structure via

H-NMR and LC-MS (Target Mass = Molecular Weight of Amine + Substrate - HCl).

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against standard bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Standard: This protocol adheres to CLSI M07-A10 guidelines.

Reagents & Media[1][2]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Resazurin Dye (0.01% w/v): For visual confirmation of cell viability (Blue = No Growth, Pink = Growth).

-

Reference Drug: Ciprofloxacin (Positive Control).

Step-by-Step Methodology

-

Compound Preparation:

-

Dissolve synthesized derivatives in 100% DMSO to a stock concentration of 10 mg/mL.

-

Warning: Ensure the final DMSO concentration in the assay plate is < 1% to avoid solvent toxicity.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from fresh colonies in saline to match a 0.5 McFarland turbidity standard (

CFU/mL). -

Dilute this suspension 1:100 in CAMHB.

-

-

Plate Setup (96-well):

-

Add 100 µL of CAMHB to columns 2–12.

-

Add 200 µL of compound stock (diluted to 2x starting concentration) to column 1.

-

Perform serial 2-fold dilutions from column 1 to column 10 (transfer 100 µL). Discard 100 µL from column 10.

-

Controls: Column 11 = Growth Control (Bacteria + Solvent only). Column 12 = Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

-

Incubation: Incubate at 37°C for 16–20 hours (aerobic).

-

Readout:

-

Add 30 µL of Resazurin dye to all wells. Incubate for 1–2 hours.

-

MIC Definition: The lowest concentration well that remains BLUE (no metabolic conversion to pink resorufin).

-

Data Reporting Template

| Compound ID | R-Group (Amine) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | ClogP |

| Ref | Ciprofloxacin | 0.25 | 0.015 | - |

| QA-01 | Morpholine | 8.0 | 32.0 | 2.8 |

| QA-02 | N-Methylpiperazine | 2.0 | 4.0 | 2.1 |

| QA-03 | 3-Fluoroaniline | 0.5 | 16.0 | 3.5 |

Protocol C: Mechanism of Action (In Silico Validation)

Objective: To rationalize the SAR (Structure-Activity Relationship) by docking the derivatives into the ATP-binding pocket of DNA Gyrase B.

Computational Setup

-

Target Retrieval: Download the crystal structure of E. coli DNA Gyrase B (e.g., PDB ID: 6F86 or 4Kfg ) from the RCSB Protein Data Bank.

-

Protein Prep:

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges using AutoDock Tools.

-

-

Ligand Prep:

-

Draw the 4-amino-6-fluoro-2-(4-fluorophenyl)quinazoline derivatives.

-

Energy minimize (MM2 force field).

-

-

Docking (AutoDock Vina):

-

Define the Grid Box centered on the ATP binding site (approx. coordinates: X=18, Y=35, Z=40 for E. coli GyrB).

-

Run docking simulation.

-

-

Analysis: Look for Hydrogen Bonding interactions between the quinazoline N1/N3 and Asp73 (a key residue for GyrB inhibition) and

-stacking interactions with the hydrophobic pocket.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1][2] CLSI document M07-A10.[1] [Link]

-

Eyer, L., et al. (2018). "Nucleoside analogs as a rich source of antiviral agents." Antiviral Research. (Context on scaffold privileging). [Link]

-

Mao, W., et al. (2022). "Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for 4-Chloro-6-fluoroquinazoline (Analogous Reactivity Data). [Link]

-

Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io. [Link]

Sources

Application Note: High-Throughput Compound Library Synthesis from 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Executive Summary

This guide details the protocols for generating diverse compound libraries utilizing 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline as a core scaffold. This intermediate represents a "privileged structure" in medicinal chemistry, extensively validated for kinase inhibition (e.g., EGFR, VEGFR, Aurora Kinase). The presence of the chlorine atom at the C4 position serves as a highly reactive electrophilic "warhead" for divergent synthesis, while the fluorine substituents at C6 and the C2-phenyl ring modulate metabolic stability and lipophilicity without interfering with standard substitution chemistries.

Chemical Logic & Scaffold Analysis

Reactivity Profile

The quinazoline core exhibits distinct reactivity zones that facilitate controlled library expansion.

-

C4-Position (Primary Diversity Point): The C4-chlorine is highly activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the adjacent nitrogen atoms (N1 and N3) and the fused benzene ring. This allows for rapid derivatization with amines, alkoxides, and thiols. -

C6-Fluoro & C2-(4-Fluorophenyl): These positions are chemically robust under standard

conditions. The fluorine atoms serve as bioisosteres for hydrogen, blocking metabolic oxidation (e.g., by CYP450) and enhancing membrane permeability.

Mechanistic Insight

In

Library Design Strategy

To maximize biological relevance, we recommend a divergent synthesis approach:

-

Sub-Library A (N-Linked):

with aliphatic and aromatic amines (Kinase hinge binders). -

Sub-Library B (C-Linked): Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids.

-

Sub-Library C (O-Linked):

with phenols/alcohols (less common, but useful for solubility).

Visualization: Library Synthesis Workflow

Caption: Divergent synthesis workflow starting from the 4-chloroquinazoline scaffold.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Primary amines, anilines, and non-sterically hindered secondary amines.

Reagents:

-

Scaffold: 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or

-

Solvent: Isopropanol (IPA) or Dioxane

Method A1: Thermal Conventional (Standard)

-

Dissolve the scaffold (100 mg, 0.36 mmol) in IPA (3 mL).

-

Add the amine (0.40 mmol) and DIPEA (0.72 mmol).

-

Reflux at 85°C for 2–6 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold IPA/water. If no precipitate, evaporate solvent and purify via flash chromatography (Hexane/EtOAc).

Method A2: Microwave Assisted (High-Throughput)

-

Combine scaffold (50 mg), amine (1.2 equiv), and DIPEA (2 equiv) in a microwave vial with IPA (2 mL).

-

Irradiate at 140°C for 20 minutes (High absorption setting).

-

Evaporate solvent and purify via prep-HPLC.

Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: Forming C-C bonds to create biaryl systems.

Reagents:

-

Scaffold (1.0 equiv)

-

Boronic Acid/Ester (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2M aqueous solution, 3 equiv) -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

In a reaction vial, dissolve scaffold (100 mg) and boronic acid in Dioxane (4 mL).

-

Add

solution (0.5 mL). -

Degas with Nitrogen/Argon for 5 minutes.

-

Add Pd catalyst and seal immediately.

-

Heat at 90°C for 12 hours (or MW 120°C for 30 min).

-

Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

.[1] Purify via silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination

Best for: Electron-poor anilines or sterically hindered amines that fail

Reagents:

-

Scaffold (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: Xantphos or BINAP (4 mol%)

-

Base:

(2.0 equiv) -

Solvent: Toluene or Dioxane (anhydrous, degassed)

Procedure:

-

Combine scaffold, amine, base, and ligand in a vial.

-

Add solvent and degas.[2]

-

Heat at 100°C for 16 hours .

-

Filter through Celite to remove Pd residues before purification.

Data Summary & Reaction Conditions

| Parameter | Method A ( | Method B (Suzuki) | Method C (Buchwald) |

| Bond Formed | C-N (Heteroatom) | C-C (Carbon) | C-N (Catalytic) |

| Key Reagent | Amine | Boronic Acid | Amine + Pd Cat |

| Solvent | IPA / EtOH | Dioxane / Water | Toluene / Dioxane |

| Temp/Time | 85°C (2-6 h) | 90°C (12 h) | 100°C (16 h) |

| Scope | Aliphatic, Electron-rich Anilines | Aryl, Heteroaryl | Electron-poor Anilines |

| Typical Yield | 75 - 95% | 60 - 85% | 50 - 80% |

Structural Activity Relationship (SAR) Context

The 4-aminoquinazoline motif is a classic pharmacophore.[4]

-

Hinge Binding: The N1 of the quinazoline and the NH of the 4-amino group typically form hydrogen bonds with the ATP-binding hinge region of kinases (e.g., EGFR residue Met793).

-

6-Fluoro Effect: Enhances lipophilicity (

) and blocks metabolic oxidation at the electron-rich C6 position. -

2-Aryl Group: Provides hydrophobic interactions within the kinase back pocket.

Visualization: SAR Logic

Caption: Structural Activity Relationship (SAR) map for the 4-chloro-6-fluoro-2-phenylquinazoline scaffold.

References

-

Quinazoline Derivatives: Synthesis and Bioactivities. Indian Journal of Chemistry (2009). Detailed review of 2,4,6-trisubstituted quinazoline synthesis and antimicrobial activity.

-

Efficient N-arylation of 4-chloroquinazolines.Beilstein Journal of Organic Chemistry (2015). Protocols for microwave-assisted

and Buchwald-Hartwig aminations on 4-chloroquinazolines. -

Suzuki Coupling - Organic Chemistry Portal. Comprehensive mechanism and condition guides for Suzuki couplings on heteroaryl halides.

-

Discovery of Aurora Kinase B Inhibitors. European Journal of Medicinal Chemistry (2025). Recent application of 4-aminoquinazoline derivatives in oncology.[5][6][7]

-

Reactivity Face-Off: 2,4-dichloroquinazoline. BenchChem Application Notes. Comparative analysis of reactivity at C4 vs C2 positions in quinazolines.

Sources

- 1. Buchwald Hartwig Coupling [commonorganicchemistry.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Topic: Optimization of Synthetic Yield & Process Stability Ticket ID: CHEM-SUP-2491 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability Paradox

The synthesis of 4-chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (hereafter referred to as Target-Cl ) presents a classic paradox in heterocyclic chemistry. While the chlorination of the quinazolinone precursor is thermodynamically favorable under forcing conditions, the resulting C4-Cl bond is highly labile.

The primary cause of "low yield" is rarely the reaction itself; it is the reversion to the starting material (hydrolysis) during the quench and workup phases. This guide shifts the focus from "forcing the reaction" to "protecting the product."

Quick Reference: Optimization Parameters

| Parameter | Standard Condition (Risk) | Optimized Condition (High Yield) |

| Reagent | Neat | |

| Catalyst | None or Pyridine | DMF (Vilsmeier-Haack in situ) |

| Temperature | Reflux ( | Reflux ( |

| Quench | Pouring onto ice/water (Hydrolysis risk) | Vacuum distillation of excess |

| Base | Aqueous | Anhydrous |

Troubleshooting Guide: Frequently Asked Questions

Q1: The reaction stalls at 80-90% conversion. Adding more doesn't help. Why?

Diagnosis: Lack of active electrophilic species.

Root Cause:

-

The Fix: Add catalytic N,N-Dimethylformamide (DMF) (0.1 – 0.5 equiv).

-

Mechanism: DMF reacts with

to form the chloroiminium ion (Vilsmeier reagent), which is a far more potent electrophile than

Q2: My TLC showed 100% conversion, but after aqueous workup, I isolated 30% starting material. What happened?

Diagnosis: Hydrolytic Reversion.

Root Cause: The C4-chlorine atom is activated by the N1/N3 nitrogens. Upon contact with water—especially acidic water generated during the

-

The Fix: Do NOT pour the reaction mixture onto ice.

-

Distill off excess

under reduced pressure (rotary evaporator with a caustic trap). -

Azeotrope the residue with Toluene (

) to remove traces of acid. -

Dissolve the residue in anhydrous DCM or THF for the next step.

-

-

Self-Validating Step: Take an aliquot of the crude residue before any aqueous contact, dissolve in anhydrous MeCN, and check HPLC. If purity is high, the loss is occurring in your separatory funnel.

Q3: The crude solid is "gummy" and difficult to filter. How do I improve morphology?

Diagnosis: Phosphoryl impurities. Root Cause: Incomplete removal of phosphorus byproducts (phosphoric acid derivatives) creates a viscous matrix. Solution: Precipitation Control.

-

The Fix: If you must isolate the solid:

-